3,4-Difluoropyridine
Overview
Description
- 3,4-Difluoropyridine is a heterocyclic compound with the chemical formula C<sub>5</sub>H<sub>3</sub>F<sub>2</sub>N . It belongs to the class of pyridines , which are six-membered aromatic rings containing one nitrogen atom.
- The molecule consists of a pyridine ring with fluorine atoms at positions 3 and 4.
Synthesis Analysis
- 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
- Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH to yield 2,5-difluoropyridine .
Molecular Structure Analysis
- The molecular formula is C<sub>5</sub>H<sub>3</sub>F<sub>2</sub>N .
- The average mass is 115.081 Da .
- The monoisotopic mass is 115.023354 Da .
Chemical Reactions Analysis
- 3,4-Difluoropyridine can participate in various chemical reactions due to the presence of fluorine atoms. These reactions may include substitution, addition, or cyclization processes.
- Further research is needed to explore specific reactions and applications.
Physical And Chemical Properties Analysis
- 3,4-Difluoropyridine is a liquid and vapor that are flammable.
- It has moderate fire and explosion hazards when exposed to heat or flame.
- Heating may cause expansion or decomposition leading to violent rupture of containers.
Scientific Research Applications
Synthesis and Reactivity
Quaternization Reactions : 3,4-Difluoropyridine is involved in quaternization reactions, which are critical in synthesizing compounds potentially useful in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).
Pyridine Heterocycle Development : This compound plays a significant role in developing human medicines, being a key component in over 100 marketed drugs. Its derivatives are synthesized using 3,4-pyridynes, indicating its importance in medicinal chemistry (Goetz & Garg, 2012).
Chemical Synthesis and Properties
Formation of Hetarenium Salts : It reacts with nucleophilic heteroaromatics to form 4-hetarenium substituted tetrafluoropyridines, demonstrating its reactivity in synthesizing diverse pyridine-based compounds (Schmidt et al., 2007).
Neutral Anion Receptors : As a building block for neutral anion receptors, 3,4-difluoropyridine derivatives show enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, indicating its use in sensor technology (Anzenbacher et al., 2000).
Fluorine NMR Studies : Its derivatives are used in fluorine NMR studies, where their conformational effects are explored, particularly in contexts where natural proline conformation is significant (Hofman et al., 2018).
Applications in Drug Discovery
- Protein Kinase C Theta Inhibitors : Derivatives of 3,4-difluoropyridine have been used in synthesizing protein kinase C theta inhibitors, demonstrating their utility in drug discovery and development of biologically active compounds (Katoh et al., 2017).
Structural Analysis and Synthesis
X-ray Crystallography and Synthesis : 3,4-Difluoropyridine is used in X-ray crystallography and organometallic synthesis, providing new building blocks for life-sciences research (Manteau et al., 2010).
Synthetic Technology Optimization : It's used in the synthesis of complex compounds, where its properties are harnessed to create efficient and straightforward synthesis pathways (Sheng-song, 2010).
Imaging Demyelinating Diseases : In medical imaging, especially in PET scans for demyelinating diseases, derivatives of 3,4-difluoropyridine, like [18F]3F4AP, have been developed and used (Brugarolas et al., 2017).
Safety And Hazards
- 3,4-Difluoropyridine poses fire and explosion risks.
- Avoid dust formation, skin contact, and inhalation.
- Use personal protective equipment and ensure adequate ventilation.
Future Directions
- Research on the applications of 3,4-Difluoropyridine in drug development, imaging agents, or other fields.
- Investigate its potential in agricultural products or other industrial uses.
properties
IUPAC Name |
3,4-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCLIYVGKBOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376581 | |
Record name | 3,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoropyridine | |
CAS RN |
82878-63-5 | |
Record name | 3,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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